Aminogenistein

Description

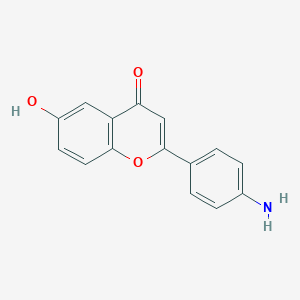

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-aminophenyl)-6-hydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8,17H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBQRUOMICVULNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90157310 | |

| Record name | 4'-Amino-6-hydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132018-32-7 | |

| Record name | 4'-Amino-6-hydroxyflavone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132018327 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4'-Amino-6-hydroxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90157310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Cellular Mechanisms of Action of Aminogenistein

Protein Tyrosine Kinase Modulation

Protein tyrosine kinases (PTKs) are a large family of enzymes that play critical roles in cellular signal transduction, regulating processes such as cell growth, differentiation, and apoptosis. youtube.com Their dysregulation is often implicated in various diseases, including cancer. youtube.com Isoflavones, as a class of compounds, are known to interact with and modulate the activity of several PTKs.

Specificity for p56lck (LCK) Kinase Activity

The lymphocyte-specific protein tyrosine kinase p56lck (LCK) is a member of the Src family of kinases and is a key signaling molecule in T-cells. nih.govwikipedia.org It is integrally involved in the activation of the T-cell receptor (TCR) signaling cascade. nih.govnih.gov Upon T-cell activation, LCK's kinase activity is transiently increased. nih.govsemanticscholar.org The specific inhibitory or modulatory effect of Aminogenistein on LCK activity is a critical area for investigation. Understanding this interaction would elucidate its potential role in modulating immune responses.

Role of Specific Functional Groups (e.g., 4'-amino, 6-hydroxyl) in Molecular Interaction with p56lck

The precise chemical structure of a molecule dictates its interaction with protein targets. For this compound, the presence of specific functional groups, such as a 4'-amino group and a 6-hydroxyl group, would be instrumental in its binding to the p56lck kinase domain. These groups could form hydrogen bonds or other non-covalent interactions with key amino acid residues within the kinase's active site or allosteric sites, thereby influencing its catalytic activity. The unique amino-terminal domain of p56lck is known to regulate its interactions with other proteins, and this region could also be a potential binding site. nih.gov

Allosteric or Orthosteric Binding Mechanisms to Kinase Targets

Kinase inhibitors can exert their effects through two primary mechanisms: orthosteric and allosteric modulation. nih.govwikipedia.orgwikipedia.org Orthosteric inhibitors bind directly to the ATP-binding site of the kinase, competing with the endogenous ATP molecule. nih.govwikipedia.org In contrast, allosteric inhibitors bind to a site distinct from the active site, inducing a conformational change that alters the kinase's activity. nih.govwikipedia.orgwikipedia.org Determining whether this compound acts as an orthosteric or allosteric inhibitor of p56lck and other kinases is fundamental to understanding its mechanism of action and potential for specificity. Allosteric modulators can offer advantages in terms of selectivity, as allosteric sites are generally less conserved across the kinome compared to the highly conserved ATP-binding pocket. nih.govfrontiersin.org

Influence on Signal Transduction Pathways

The modulation of protein kinases by a compound like this compound would have downstream consequences on various signal transduction pathways that govern cellular function.

Regulation of NFκB Signaling Pathway

The Nuclear Factor kappa B (NF-κB) is a protein complex that controls the transcription of DNA and is a critical regulator of the immune response, inflammation, and cell survival. youtube.com The canonical NF-κB pathway is a key pro-inflammatory signaling route. nih.govyoutube.com There are also non-canonical or alternative NF-κB pathways. youtube.comnih.gov The activation of LCK and the Src kinase family can lead to the activation of the NF-κB pathway. wikipedia.org Therefore, if this compound modulates LCK or other Src family kinases, it could consequently influence NF-κB-mediated gene expression. Research into the effect of the related compound genistein (B1671435) has shown that it can suppress the activity of Akt, which in turn can lead to the inactivation of the NF-κB signaling pathway. Elucidating the precise impact of this compound on the various components of the NF-κB signaling cascade is essential to understanding its potential anti-inflammatory or immunomodulatory properties.

Interactive Data Table: Key Molecular Targets and Pathways

| Target/Pathway | Family/Class | Potential Role of this compound |

| p56lck (LCK) | Src Family Kinase | Modulation of kinase activity, potentially impacting T-cell activation. |

| Src Kinase Family | Non-receptor Tyrosine Kinases | Broad-spectrum modulation of cellular signaling, affecting processes like cell adhesion and proliferation. |

| NFκB Signaling Pathway | Transcription Factor Pathway | Regulation of inflammatory and immune responses downstream of kinase modulation. |

Effects on Amyloid Precursor Protein Processing

The processing of Amyloid Precursor Protein (APP) by secretase enzymes is a critical pathway in cellular biology, particularly in the context of neurodegenerative diseases. This process involves sequential cleavages that produce various fragments, some of which are implicated in disease pathology. nih.gov

Modulation of β-Secretase Activity

β-secretase, also known as Beta-site APP Cleaving Enzyme 1 (BACE1), is the enzyme that initiates the amyloidogenic processing of APP. Its cleavage of APP produces a soluble N-terminal fragment and a membrane-bound C-terminal fragment, C99. Despite the critical role of BACE1 in the amyloid cascade, a review of the available scientific literature reveals no direct evidence that this compound modulates the activity of β-secretase.

Impact on γ-Secretase Activity and APP C-Terminal Fragments Accumulation

Following β-secretase cleavage, the C99 fragment is further processed by γ-secretase, a complex of proteins that includes presenilin. This cleavage releases the amyloid-β (Aβ) peptide and the APP intracellular domain (AICD). The accumulation of APP C-terminal fragments (APP-CTFs) is considered a potential trigger for pathological processes in conditions like Alzheimer's disease. nih.gov There is currently no scientific literature available that documents a direct impact of this compound on the activity of the γ-secretase complex or on the accumulation of APP C-terminal fragments.

Interactions with Other Kinases (e.g., Casein Kinase II)

This compound is recognized in cell biology research primarily as an inhibitor of the p56lck tyrosine kinase. Its utility in experiments often stems from its ability to block this specific signaling pathway, allowing researchers to probe the downstream consequences of such inhibition.

While other kinases, such as Casein Kinase II (CK2), are involved in regulating a wide array of cellular processes, there is no evidence in the current scientific literature to suggest a direct interaction between this compound and Casein Kinase II. Studies investigating cellular transport mechanisms have utilized both this compound and specific CK2 inhibitors, such as 4,5,6,7-tetrabromo-1H-benzimidazole (TBBz), as distinct experimental tools to probe different signaling pathways.

Modulation of Transporter Activity

Vectorial transport of organic cations in tissues like the kidney is a crucial process for eliminating endogenous metabolites and xenobiotics. This process relies on the coordinated function of transporters on the basolateral and apical membranes of polarized cells. Research has employed this compound as a tool to understand the complex regulation of these transporters.

Effects on Human Organic Cation Transporters (hOCT2)

The human organic cation transporter 2 (hOCT2) is located on the basolateral membrane of renal proximal tubule cells and is responsible for the uptake of organic cations from the blood. The activity of hOCT2 is subject to rapid regulation by various signaling pathways, including those involving protein tyrosine kinases. While this compound has been used in studies as a protein tyrosine kinase inhibitor to investigate these regulatory pathways, specific data on its direct kinetic effects on hOCT2 transport are not detailed in the available literature. These studies use this compound to establish that tyrosine kinase pathways are involved in hOCT2 regulation, rather than to characterize this compound as a direct inhibitor of the transporter itself.

Acute Regulation of Multidrug and Toxin Extrusion Transporters (hMATE1, hMATE2K)

The human Multidrug and Toxin Extrusion transporters hMATE1 and hMATE2K are located on the apical membrane of renal tubule cells and mediate the secretion of organic cations into the urine. The activity of these transporters can be rapidly regulated by intracellular signaling pathways.

Studies using the fluorescent substrate 4-(4-(dimethylamino)styryl)-N-methylpyridinium (ASP+) have shown that the regulation of hMATE1 and hMATE2K is complex and involves multiple kinases. This compound has been used in this context as an inhibitor of the p56lck tyrosine kinase to dissect these pathways. Research has demonstrated that inhibiting p56lck tyrosine kinase has opposing effects on the two transporters: it leads to a reduction in ASP+ uptake by hMATE1, while it stimulates uptake by hMATE2K. This highlights a differential regulation of these two closely related transporters by the same signaling pathway.

The table below summarizes the effects of modulating specific kinase pathways on the transport activity of hMATE1 and hMATE2K, as characterized in human embryonic kidney (HEK293) cells.

| Signaling Pathway Modulated | Modulator Used | Effect on hMATE1 Activity | Effect on hMATE2K Activity |

|---|---|---|---|

| p56lck Tyrosine Kinase Inhibition | This compound | Inhibition | Stimulation |

| Casein Kinase II (CKII) Inhibition | TBBz | Stimulation | Strong Stimulation |

Downstream Cellular Effects

The molecular interactions of this compound are inferred to trigger significant downstream cellular events, largely based on the extensive research conducted on its parent compound, genistein. nih.gov These effects are crucial for its potential anticancer activities and encompass the induction of programmed cell death, regulation of cell proliferation, and inhibition of processes that lead to tumor growth and spread. nih.govmdpi.com

Induction of Apoptosis Pathways (Inferred from Genistein Analogy)

It is inferred that this compound, like genistein, is a potent inducer of apoptosis (programmed cell death) in cancer cells. spandidos-publications.com This is achieved through the modulation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.govresearchgate.net

Genistein alters the balance of the Bcl-2 family of proteins, which are central regulators of the mitochondrial pathway. nih.gov It has been shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. nih.govnih.gov This shift in the Bax/Bcl-2 ratio compromises the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. nih.govmdpi.com This event triggers the activation of a cascade of enzymes known as caspases, particularly caspase-9 and the executioner caspase-3, which dismantle the cell. nih.govmdpi.com

In the extrinsic pathway, genistein can increase the expression of death receptors, such as Fas, on the cell surface. nih.govresearchgate.net This sensitizes the cells to ligands that signal for apoptosis, leading to the activation of caspase-8, which in turn can activate caspase-3. nih.govmdpi.com

| Protein/Pathway | Effect of Genistein | Outcome | References |

|---|---|---|---|

| Bax/Bcl-2 Ratio | Increases | Promotes mitochondrial permeability | nih.govnih.govnih.gov |

| Caspase-9 | Activation | Initiates intrinsic pathway cascade | nih.govmdpi.com |

| Caspase-8 | Activation | Initiates extrinsic pathway cascade | nih.govmdpi.com |

| Caspase-3 | Activation | Executes programmed cell death | nih.govtandfonline.com |

| Akt Signaling | Inhibition of Phosphorylation | Suppresses survival signals, promoting apoptosis | nih.gov |

Cell Cycle Regulation (Inferred from Genistein Analogy)

A hallmark of cancer is uncontrolled cell division, which results from a dysregulated cell cycle. It is inferred that this compound mirrors genistein's ability to halt this process by inducing cell cycle arrest, most notably at the G2/M transition phase. mdpi.comnih.govnih.gov

Genistein has been shown to cause an accumulation of cells in the G2/M phase, preventing them from entering mitosis. nih.gov This is achieved by modulating the levels and activity of key cell cycle regulatory proteins. Research indicates that genistein downregulates the expression of cyclin A and cyclin B1. mdpi.com These cyclins are essential for activating cyclin-dependent kinase 1 (Cdc2), the engine that drives the cell into mitosis. Furthermore, genistein upregulates the expression of cyclin-dependent kinase inhibitors (CKIs) like p21WAF1/CIP1. mdpi.comnih.govtandfonline.com The p21 protein can bind to and inhibit the activity of cyclin-Cdk complexes, effectively putting the brakes on cell cycle progression. nih.gov This arrest provides a window for the cell to either repair DNA damage or be directed towards apoptosis. spandidos-publications.com The activation of the ATM/p53 pathway is often a crucial upstream event in this process. nih.govnih.gov

| Regulator | Effect of Genistein | Mechanism | References |

|---|---|---|---|

| Cyclin B1 | Downregulation | Prevents formation of active mitotic complex | mdpi.com |

| Cdc2 (CDK1) | Downregulation/Inhibition of activity | Blocks entry into mitosis | nih.govnih.gov |

| p21WAF1/CIP1 | Upregulation | Inhibits cyclin-Cdk complexes | mdpi.comnih.govtandfonline.com |

| ATM/p53 Pathway | Activation | Senses DNA damage and triggers arrest/apoptosis | nih.gov |

Anti-angiogenic Mechanisms (Inferred from Genistein Analogy)

Tumor growth beyond a minimal size is dependent on angiogenesis, the formation of new blood vessels to supply nutrients and oxygen. Genistein is a known inhibitor of this process, a property that is inferred to be shared by this compound. mdpi.comnih.gov

The primary anti-angiogenic mechanism of genistein involves the inhibition of Vascular Endothelial Growth Factor (VEGF) signaling. nih.govmdpi.com Genistein can suppress the expression of VEGF in cancer cells and also its receptor, VEGFR-2, in endothelial cells. mdpi.com This disrupts the communication that stimulates blood vessel growth. Additionally, genistein has been shown to inhibit the activation of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that promotes VEGF expression under low-oxygen conditions typical of a tumor microenvironment. nih.govmdpi.com Another critical aspect of its anti-angiogenic effect is the inhibition of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9. nih.govnih.govspringermedizin.de These enzymes are crucial for degrading the extracellular matrix, which allows endothelial cells to migrate and form new vessels. springermedizin.de

Anti-metastatic Potentials (Inferred from Genistein Analogy)

Metastasis, the spread of cancer cells to distant organs, is the primary cause of cancer-related mortality. nih.gov Genistein has demonstrated significant potential to inhibit multiple steps of the metastatic cascade, and it is proposed that this compound has similar capabilities. nih.govcancertreatmentsresearch.comnih.gov

Research shows that genistein can inhibit the initial steps of metastasis, such as cell detachment and invasion. aacrjournals.org It has been shown to interfere with the activation of focal adhesion kinase (FAK), a protein critical for cell adhesion and migration. aacrjournals.org By modulating proteins like FAK and the p38 MAPK pathway, genistein can increase cell adhesion, making it more difficult for cancer cells to detach from the primary tumor. tandfonline.comaacrjournals.org In animal models, dietary genistein has been shown to significantly reduce the metastatic burden in the lungs following the surgical removal of a primary tumor, indicating its potential to inhibit the growth of seeded tumor cells at distant sites. aacrjournals.org

Therapeutic Potential and Biological Activities of Aminogenistein

Anti-inflammatory and Immunomodulatory Research

Targeting LCK in Psoriasis Pathogenesis

Aminogenistein has been identified as an inhibitor of the protein-tyrosine kinase p56lck (Lymphocyte-specific protein tyrosine kinase). Research has shown that this compound exhibits inhibitory activity against p56lck with a half-maximal inhibitory concentration (IC₅₀) of 1.2 µM. nih.gov The p56lck enzyme is a 56 kDa protein that is predominantly expressed in cells of the T cell lineage and plays a critical role in the signal transduction pathways that are initiated during lymphocyte activation. nih.gov

The mechanism of inhibition is attributed to the specific chemical structure of this compound, also known as 4'-amino-6-hydroxyflavone. The presence of a 4'-amino group and a 6-hydroxyl group on the flavone (B191248) backbone facilitates high-affinity interactions with the p56lck enzyme. nih.gov This interaction leads to a decrease in the enzyme's kinase activity. nih.gov

While the inhibition of LCK is a key therapeutic strategy in T-cell mediated autoimmune diseases like psoriasis, direct research specifically investigating the role of this compound in psoriasis pathogenesis is not available in the public domain. The link is currently based on its demonstrated biochemical activity against a relevant therapeutic target.

Interactive Data Table: this compound's Kinase Inhibition Profile

| Target Kinase | IC₅₀ (µM) | Cell Lineage of Expression | Reference |

| p56lck | 1.2 | Primarily T-cells | nih.gov |

Immunoregulatory Effects in Chronic Inflammatory Conditions

There is currently no publicly available scientific literature detailing the specific immunoregulatory effects of this compound in the context of chronic inflammatory conditions.

Neurodegenerative Disease Research

Amyloid Formation Inhibition, including α-Synuclein Aggregation

No specific research has been published on the effects of this compound on the inhibition of amyloid formation or the aggregation of α-synuclein.

Implications for Alzheimer's Disease Amyloid-Beta Production

There is no available research data concerning the implications of this compound for the production of amyloid-beta in the context of Alzheimer's disease.

Metabolic Disorder Investigations

Scientific investigations into the effects of this compound on metabolic disorders have not been reported in the available literature.

Potential in Atherosclerosis Pathogenesis

Atherosclerosis is a chronic inflammatory condition of the arterial walls and is a primary cause of cardiovascular disease. frontiersin.org Research into the parent compound, genistein (B1671435), has demonstrated potential atheroprotective effects. Studies on apolipoprotein E-deficient (ApoE-/-) mice showed that genistein treatment significantly reduced the formation of atherosclerotic plaques. nih.gov This effect is thought to be linked to genistein's anti-inflammatory properties, including the inhibition of the OX40/OX40L signaling pathway. nih.gov

Genistein has also been shown to inhibit atherogenesis in hypercholesterolemic rabbits, an effect potentially due to the improvement of endothelial dysfunction. nih.gov Furthermore, in animal models, genistein treatment has been associated with the stabilization of atherosclerotic lesions by inhibiting the expression of matrix metalloproteinase-3 (MMP-3). nih.gov Another mechanism by which genistein may combat atherosclerosis is by impeding the proliferation, migration, and foam cell formation of vascular smooth muscle cells (VSMCs), a process linked to its ability to block the SRC/CACNA1C/LOX-1 axis. amegroups.org While these findings relate to genistein, they provide a strong basis for investigating whether this compound derivatives could offer similar or enhanced benefits in the context of atherosclerosis. The metabolism of various amino acids itself is recognized as a critical regulator of vascular homeostasis, suggesting that amino acid-genistein conjugates are promising candidates for further study. frontiersin.org

Relevance to Type 2 Diabetes Mellitus

The global rise in type 2 diabetes mellitus (T2DM) has spurred research into novel therapeutic agents, including phytoestrogens like genistein. mdpi.com Genistein has been shown to exert multiple beneficial effects relevant to T2DM in both animal and human studies. nih.govnih.gov In experimental models, genistein treatment has been found to decrease blood glucose levels, improve glucose tolerance, and enhance insulin (B600854) sensitivity. nih.gov These effects may be attributed to its ability to protect and support pancreatic beta-cell function, reduce inflammation, and combat oxidative stress. mdpi.comnih.gov

A randomized clinical trial involving postmenopausal women with T2DM found that genistein supplementation significantly reduced fasting blood glucose and glycated hemoglobin (A1C) levels. nih.gov Genistein is also recognized for its influence on key intracellular signaling pathways that regulate cell proliferation and insulin signaling. mdpi.com Given that the introduction of amino acids can modify the biological activity of a parent compound, the study of this compound in the context of T2DM is a logical progression of this research. nih.gov The potential for these derivatives to modulate metabolic pathways makes them a subject of interest for managing metabolic diseases. nih.gov

Oncology Research

In the field of oncology, research has focused on the synthesis of novel genistein amino acid derivatives to improve upon the known anti-cancer properties of the parent compound. nih.gov

Tyrosine Kinase Inhibition in Cancer Models

Tyrosine kinases are enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and differentiation. wikipedia.orgnih.gov Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a key target for anticancer drugs. nih.govclevelandclinic.org These drugs, known as tyrosine kinase inhibitors (TKIs), work by blocking the action of these enzymes, thereby impeding cancer cell growth and survival. wikipedia.orgclevelandclinic.org

The parent compound, genistein, is a known tyrosine kinase inhibitor. amegroups.org It has been shown to suppress the activity of SRC, a non-receptor tyrosine kinase involved in the atherosclerotic process, which also has implications for cancer biology. amegroups.org The development of this compound derivatives builds on this inhibitory activity. By modifying the genistein structure with amino acids, researchers aim to create novel compounds with potentially enhanced or more selective TKI activity for use in targeted cancer therapy. lls.org

Analogous Activity to Genistein in Anti-tumorigenesis Research

Building on genistein's known anti-tumor properties, which include inducing apoptosis and inhibiting cell proliferation, studies have evaluated the cytotoxic activities of newly synthesized this compound compounds. nih.govplos.org Research has shown that introducing amino acid moieties into the genistein structure can enhance its anti-proliferative effects against various human cancer cell lines. researchgate.netnih.gov

In one study, several genistein amino acid derivatives were synthesized and screened for their activity against human gastric carcinoma (MGC-803), cervical cancer (HeLa), and colon cancer (HCT-116) cell lines. The results indicated that these derivatives exhibited stronger inhibitory effects than the positive control drug, 5-fluorouracil, in certain cell lines. researchgate.net Another study that synthesized a series of genistein amino acid derivatives found that they displayed stronger cytotoxic activities than the parent compound, genistein, across four different human cancer cell lines. nih.gov These findings suggest that the addition of amino acids is a viable strategy for improving the anticancer potential of genistein.

Table 1: Cytotoxic Activity of Selected Genistein Amino Acid Derivatives This table summarizes the IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) for specific this compound derivatives against various cancer cell lines as reported in scientific literature. Lower IC50 values indicate greater potency.

| Compound | Cancer Cell Line | IC50 (μM) | Source |

| Derivative 4b (Alanine chain) | MGC-803 | 12.08 | nih.gov |

| Derivative with Tyrosine | MGC-803 | 8.52 | researchgate.net |

| Derivative 8j (Tryptophan chain) | HCT-116 | 2.76 | researchgate.net |

Cystic Fibrosis Research

Modulation of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Function

Cystic fibrosis (CF) is a genetic disorder caused by mutations in the gene that encodes the cystic fibrosis transmembrane conductance regulator (CFTR) protein. medlineplus.govhopkinscf.org The CFTR protein is an ion channel responsible for transporting chloride ions across the membranes of cells in various organs. medlineplus.gov Mutations lead to a defective protein, disrupting ion and water transport and resulting in the thick, sticky mucus characteristic of the disease. hopkinscf.orgnih.gov

Research has identified genistein as a modulator of CFTR function. nih.gov Specifically, it is known to be a potentiator, a type of modulator that helps to keep the CFTR channel open. Furthermore, genistein is an inhibitor of tyrosine phosphorylation. This is significant because the inhibition of tyrosine phosphorylation has been shown to partially rescue the function of certain CFTR mutations, such as S1045Y-CFTR. nih.gov This suggests that for specific, rare CF mutations, genistein could potentially help to ameliorate symptoms. nih.gov While direct research on this compound in CF is not detailed in the available literature, the known mechanisms of its parent compound provide a clear rationale for investigating these derivatives as potential CFTR modulators.

Respiratory Disease Research

Targeting Trefoil Factor Family 3 (TFF3) in Obstructive Airway Diseases

No research findings are available on the therapeutic potential or biological activities of this compound in relation to TFF3 and obstructive airway diseases.

Advanced Research Methodologies in Aminogenistein Studies

In Silico Approaches and Computational Modeling

Computational methods serve as powerful predictive tools in drug discovery and molecular biology, enabling researchers to simulate and analyze complex biological processes at the molecular level. These approaches allow for the rapid screening of compounds, prediction of their targets, and detailed analysis of their interaction dynamics, saving significant time and resources.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as aminogenistein, and its protein target.

In studies investigating potential therapeutic agents for psoriasis, molecular docking was employed to analyze the binding of this compound to Lymphocyte-specific protein tyrosine kinase (LCK), a protein highly expressed in psoriasis samples. The simulations identified multiple potential binding sites for this compound on the LCK protein. The results indicated a stable docking interaction, with a binding energy of less than -7.0 kJ/mol, suggesting a strong and favorable interaction between this compound and the LCK binding pocket. Visual analysis of the docked complex revealed the specific amino acid residues involved in the interaction, providing a structural basis for this compound's potential inhibitory activity.

Following molecular docking, Molecular Dynamics (MD) simulations are performed to assess the stability of the predicted ligand-protein complex over time and to analyze its conformational changes. MD simulations provide a dynamic view of the interaction, which is crucial for confirming the stability of the binding predicted by static docking models.

Interactive Data Table: this compound-LCK Interaction Parameters

| Parameter | Value/Observation | Significance |

| Binding Energy | < -7.0 kJ/mol | Indicates a strong and spontaneous binding affinity between this compound and LCK. |

| Average H-Bonds | 3.26 | Demonstrates consistent and stable hydrogen bonding, crucial for maintaining the complex. |

| Maximum H-Bonds | 7 | Shows the potential for multiple simultaneous hydrogen bonds, enhancing binding stability. |

| Simulation Duration | 50 ns | A standard simulation time to assess the short-to-medium term stability of a protein-ligand complex. |

| RMSD/RMSF | Stable | Indicates minimal structural deviation and fluctuation, confirming the stability of the binding pose. |

Predictive modeling using large-scale databases like the Connectivity Map (cMAP) is a powerful approach for identifying new drug targets and repositioning existing drugs. The cMAP database contains gene-expression profiles from cultured human cells treated with a large number of small-molecule compounds. By comparing the gene-expression signature of a disease state with the signatures induced by various compounds, researchers can identify molecules that may reverse the disease-related changes in gene expression.

In the context of psoriasis research, differentially expressed genes from psoriasis samples were used to query the cMAP database. This analysis identified LCK as a key target protein, and this compound was identified as a potential compound that could target LCK. This data-driven approach successfully pinpointed a novel drug-target interaction, which was subsequently validated through the molecular docking and dynamics simulations described above.

Beyond single-target interactions, computational models are used to understand how compounds affect complex biological signaling networks. These models integrate data on various proteins and their interactions to simulate the behavior of entire pathways in response to stimuli. While specific large-scale network models for this compound are not extensively detailed in the available literature, studies on the related isoflavone (B191592), genistein (B1671435), provide a framework for how such analyses could be applied.

Computational modeling has been used to study how genistein modulates signaling pathways such as the NF-κB, PI3K/Akt/mTOR, and Notch signaling pathways. nih.gov These models can simulate the dynamic changes in protein activities and gene expression within these networks following treatment with the compound. utwente.nl By representing the network as a set of mathematical equations, researchers can predict the downstream effects of inhibiting a specific protein, like LCK, on the broader cellular signaling landscape. utwente.nlnih.gov This approach is crucial for understanding the systems-level effects of a compound and predicting both its therapeutic efficacy and potential off-target effects. nih.gov

In Vitro and Ex Vivo Experimental Systems

In vitro and ex vivo experimental systems are indispensable for validating computational predictions and for elucidating the cellular and molecular mechanisms of action of a compound. These systems use cultured cells and tissues to study biological effects in a controlled environment.

Cell lines are fundamental tools in biomedical research. While specific studies on this compound in the NIH-3T3, 7W CHO, and HEK293 cell lines are limited, research on its parent compound, genistein, in these models provides valuable insights into the methodologies used to study isoflavone compounds.

NIH-3T3 Cells: This mouse embryonic fibroblast cell line is widely used for studies on cell growth, differentiation, and transformation. Research on genistein in NIH-3T3 cells has focused on its effects on cell viability and proliferation. Studies have shown that genistein can reduce cell viability and induce apoptosis and necrosis at higher concentrations. nih.gov These experiments typically involve treating the cells with various concentrations of the compound and then assessing cell survival using assays like the MTT assay. nih.gov

CHO Cells: Chinese Hamster Ovary (CHO) cells are a key model in biotechnology, particularly for the production of recombinant proteins. nih.govnih.gov In research contexts, cell lines like CHO-K1 have been used to study the effects of genistein on cell cycle and proliferation. Studies have demonstrated that genistein can have a biphasic effect, where low concentrations may not significantly alter the cell cycle, while higher concentrations can induce a G2/M cell cycle arrest and apoptosis. nih.gov These findings are crucial for understanding the dose-dependent effects of isoflavones on cell behavior.

HEK293 Cells: Human Embryonic Kidney 293 (HEK293) cells are a widely used human cell line in research due to their ease of growth and transfection. nih.govmdpi.com They serve as a model for human cells in various studies, including signal transduction and drug efficacy. In studies with genistein, HEK293 cells have been used to investigate its impact on cell proliferation and differentiation. For instance, treatment of wild-type HEK293 cells with genistein was shown to decrease proliferation and increase cell size, effects associated with an arrest at the G2/M phase of the cell cycle. researchgate.net

Interactive Data Table: Use of Cell Lines in Isoflavone Research (Genistein as an example)

| Cell Line | Organism | Cell Type | Typical Application in Isoflavone Research | Example Finding for Genistein |

| NIH-3T3 | Mouse | Embryonic Fibroblast | Studying effects on cell viability, proliferation, and apoptosis. | Reduces cell viability and induces apoptosis at concentrations >20 µM. nih.gov |

| CHO-K1 | Chinese Hamster | Ovary | Investigating dose-dependent effects on cell cycle and proliferation. | High concentrations induce G2/M arrest and apoptosis. nih.gov |

| HEK293 | Human | Embryonic Kidney | Modeling effects on human cell proliferation and signaling pathways. | Decreases proliferation and increases cell size, associated with G2/M arrest. researchgate.net |

Cell-Free Assays for Enzyme Activity (e.g., BACE-1 activity)

Cell-free assays are crucial for determining the direct inhibitory or activating effects of a compound on specific enzyme activity without the complexities of a cellular environment. One such enzyme of significant interest in neurodegenerative disease research is Beta-secretase 1 (BACE-1), which is involved in the production of amyloid-β peptides. nih.govelabscience.comsigmaaldrich.combpsbioscience.com These assays often utilize Fluorescence Resonance Energy Transfer (FRET), where a substrate is labeled with a fluorophore and a quencher. elabscience.comsigmaaldrich.com Cleavage of the substrate by the enzyme separates the pair, leading to a measurable increase in fluorescence, thus quantifying enzyme activity. elabscience.com

Despite the availability of established BACE-1 activity assays nih.govelabscience.comsigmaaldrich.combpsbioscience.comanaspec.comcreative-biolabs.com, a review of the scientific literature reveals no specific studies or published data on the effects of this compound on BACE-1 activity.

Gene Expression Analysis and Bioinformatics (e.g., GEO Database, GO, KEGG, GSEA)

Gene expression analysis provides vital insights into how a compound modulates cellular pathways and functions. Bioinformatics tools are essential for interpreting this complex data.

In a notable computational study aimed at identifying novel drug candidates for psoriasis, researchers utilized the Gene Expression Omnibus (GEO) database. The GEO database is a public repository that stores gene expression data from a wide range of experiments. nih.gov By analyzing the GSE13355 dataset from GEO, researchers identified 1,999 differentially expressed genes (DEGs) in psoriatic lesions. mdpi.com

Following the identification of DEGs, the study employed the Connectivity Map (cMAP) database to find potential therapeutic compounds. The cMAP database links gene expression profiles with the effects of small molecules. This analysis identified this compound as a promising compound, predicting it to target lymphocyte cell-specific protein-tyrosine kinase (LCK), which was found to be highly expressed in the psoriasis samples. mdpi.com

While this study connects this compound to gene expression data via the GEO database, there is no publicly available research that details further bioinformatics analyses such as Gene Ontology (GO), Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment, or Gene Set Enrichment Analysis (GSEA) specifically for this compound. nih.govnih.gov Such analyses would typically be used to understand the biological processes, molecular functions, and pathways affected by the compound's modulation of gene expression.

Protein-Protein Interaction Network and Compound-Target Interaction Network Construction

Understanding the complex interplay of proteins and how a compound interacts with its targets is crucial for drug discovery. Protein-protein interaction (PPI) networks map the relationships between proteins, while compound-target interaction (CTI) networks illustrate the binding of a molecule to its protein targets. researchgate.netnih.govresearchgate.netnih.govnih.govresearcher.life

The aforementioned psoriasis study established a key compound-target interaction between this compound and LCK. mdpi.com This was validated through molecular docking simulations, a computational technique that predicts the binding affinity and orientation of a ligand to its target protein. The results indicated a stable and strong binding interaction between this compound and LCK, with a binding energy of less than -7.0 kJ/mol. mdpi.com The stability of this interaction was further supported by molecular dynamics simulations, which analyze the physical movements of atoms and molecules over time. mdpi.com

However, the construction of a comprehensive protein-protein interaction network stemming from this compound's effects or a broader compound-target interaction network has not been reported in the available scientific literature.

Table 1: Molecular Docking and Simulation Findings for this compound

| Parameter | Finding | Methodology | Source |

|---|---|---|---|

| Predicted Target | Lymphocyte cell-specific protein-tyrosine kinase (LCK) | cMAP Database Analysis | mdpi.com |

| Binding Energy | < -7.0 kJ/mol | Molecular Docking | mdpi.com |

| Interaction Stability | Relatively solid and stable binding | Molecular Dynamics (MD) Simulation | mdpi.com |

Preclinical Research Models

Preclinical models are indispensable for evaluating the efficacy and mechanisms of a potential therapeutic agent in a living system before human trials.

Murine Models for Inflammatory Conditions (e.g., Psoriasis-like models)

Various murine models have been developed to mimic the characteristics of human psoriasis, a chronic inflammatory skin disease. nih.govnih.gov A commonly used model involves the topical application of imiquimod (IMQ), which induces skin inflammation, erythema, scaling, and epidermal thickening, closely resembling human psoriatic lesions. nih.govnih.gov These models are instrumental for in vivo testing of anti-psoriatic drugs. nih.gov

Despite the promising results from computational studies identifying this compound as a candidate for psoriasis treatment mdpi.com, there is currently no published research detailing the use or evaluation of this compound in any murine models of psoriasis or other inflammatory conditions.

Models for Neurodegenerative Processes (e.g., Amyloid aggregation models)

Research into neurodegenerative diseases like Alzheimer's often involves models that study the aggregation of proteins, such as amyloid-β peptides. nih.govmdpi.comnih.gov These models can range from in vitro aggregation assays to transgenic animal models that develop amyloid plaques. mdpi.comnih.govmdpi.com The goal is to find compounds that can inhibit this aggregation process. mdpi.comnih.gov

A thorough review of scientific literature indicates that this compound has not been investigated in the context of neurodegenerative processes or tested in amyloid aggregation models.

Metabolic Disease Models (e.g., Atherosclerosis and Type 2 Diabetes Mellitus models)

Animal models are critical for studying metabolic diseases. For atherosclerosis, genetically modified mice, such as those deficient in apolipoprotein E (ApoE-/-), are often used as they develop atherosclerotic plaques. nih.govnih.gov For type 2 diabetes, models can be induced through high-fat diets combined with low doses of streptozotocin (STZ) to mimic insulin (B600854) resistance and β-cell dysfunction. researchgate.net

There is no scientific evidence or published data available to suggest that this compound has been evaluated in murine models of atherosclerosis or type 2 diabetes mellitus.

Oncology Models (Inferred from Genistein Analogy)

Direct experimental data on this compound in oncology models is not extensively available in publicly accessible literature. However, due to its structural similarity to genistein, a widely studied isoflavone, the preclinical oncology models used to investigate genistein's anti-cancer properties can be inferred as applicable to this compound. These models are crucial for evaluating the potential therapeutic effects of compounds on cancer progression, including tumor growth, metastasis, and apoptosis.

In Vitro Models: Initial investigations into the anticancer effects of compounds like genistein typically involve a variety of cancer cell lines. These in vitro models allow for the controlled study of cellular mechanisms. For genistein, researchers have utilized a broad spectrum of human tumor cell lines to assess its inhibitory effects on cell proliferation. The half-maximal inhibitory concentration (IC50) values have been shown to vary significantly across different cell lines, ranging from 2.6 to 79 µmol/L. researchgate.net Commonly used cell lines in genistein research, and thus relevant for future this compound studies, include those for:

Cervical Cancer: HeLa, CaSki, and C33A cells have been used to demonstrate genistein's ability to inhibit cell growth and induce apoptosis. rsc.org

Prostate Cancer: Studies have utilized prostate cancer cell lines to show that genistein can increase cell adhesion, potentially inhibiting the initial steps of metastasis. nih.gov

Breast Cancer: Murine breast cancer cells have been employed to study the inhibitory effects of genistein on cell migration. nih.gov

Melanoma: B16 mouse melanoma models have been used to demonstrate genistein's antimetastatic activity and its ability to reduce tumor size. nih.govtandfonline.com

Xenograft Models: These models involve the implantation of human cancer cell lines into immunodeficient mice (e.g., Ncr Nu/Nu, NOD-SCID). mdpi.com This allows for the study of human tumor growth in a living organism. Genistein has been shown to inhibit the metastasis of human prostate cancer in mice using such models. nih.gov

Syngeneic Models: In these models, cancer cell lines derived from a specific mouse strain are implanted into immunocompetent mice of the same strain. neeligenetics.comresearchgate.net This allows for the investigation of interactions between the compound, the tumor, and a functional immune system.

Spontaneous Tumor Models: Some animal models, like the laying hen model for ovarian cancer, develop tumors spontaneously at a high rate. Genistein supplementation in this model has been shown to significantly reduce the incidence, number, and size of ovarian tumors. jfda-online.com

Chemically-Induced Tumor Models: Carcinogens can be used to induce tumor formation in animals. For instance, genistein has been studied in a model of skin cancer induced by a phorbol ester. researchgate.net

The table below summarizes the types of oncology models commonly used for genistein, which can be extrapolated for this compound research.

| Model Type | Specific Examples | Key Research Findings for Genistein |

| In Vitro | Human cervical cancer cell lines (HeLa, CaSki, C33A) | Inhibition of cell proliferation and induction of apoptosis. rsc.org |

| Human prostate cancer cells | Increased cell adhesion, suggesting inhibition of metastasis. nih.gov | |

| Murine breast cancer and melanoma cells | Inhibition of cell migration. nih.gov | |

| In Vivo | Xenograft models (human prostate cancer cells in mice) | Inhibition of metastasis. nih.gov |

| Spontaneous ovarian cancer model (laying hens) | Reduced tumor incidence, number, and size. jfda-online.com | |

| Chemically-induced cancer models (e.g., skin cancer) | Inhibition of tumor-promoting processes. researchgate.net | |

| B16 mouse melanoma model | Antimetastatic activity and reduction in tumor size. tandfonline.com |

Advanced Analytical Techniques for Biological Research

The accurate quantification of this compound and its metabolites in complex biological matrices is essential for understanding its pharmacokinetic and pharmacodynamic properties. While specific methods for this compound are not widely published, the analytical techniques developed for its parent compound, genistein, and other isoflavones are directly applicable.

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS))

Chromatographic methods are the cornerstone for the separation, identification, and quantification of isoflavones in biological samples.

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with ultraviolet (UV) detection, is a widely used technique for the analysis of isoflavones. neeligenetics.com Reversed-phase HPLC with a C18 column is a common approach. neeligenetics.com For instance, a method for genistein analysis utilized a Zorbax Eclipse RP C18 column with a mobile phase consisting of water, acetonitrile, and glacial acetic acid, with UV detection at 260 nm. neeligenetics.com HPLC methods can achieve high precision, accuracy, and sensitivity for quantifying compounds like genistein in various samples. neeligenetics.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and selectivity compared to HPLC with UV detection, making it ideal for detecting low concentrations of analytes in complex biological fluids. chromatographyonline.com LC-MS/MS methods have been developed for the simultaneous quantification of genistein and its metabolites in mouse blood and human plasma and urine. rsc.orgexaly.com These methods often employ electrospray ionization (ESI) in negative ion mode and multiple reaction monitoring (MRM) for precise quantification. mdpi.comnih.gov The use of an internal standard, such as in the LC-MS/MS method for nevadensin where genistein was used as the internal standard, enhances the accuracy and reproducibility of the analysis. nih.gov

The following table provides an overview of chromatographic techniques used for isoflavone analysis, which can be adapted for this compound.

| Technique | Key Features | Application for Isoflavone Analysis |

| HPLC-UV | Precise, accurate, and reproducible for quantification. neeligenetics.com | Used for the determination of genistein in dietary supplements and biological samples. neeligenetics.com |

| LC-MS/MS | High sensitivity and selectivity, enabling detection of low concentrations. chromatographyonline.com | Simultaneous quantification of genistein and its conjugated metabolites in plasma and urine. rsc.orgexaly.com |

Spectrometric Methods (e.g., Mass Spectrometry, Fluorescence Spectrophotometry, Ultraviolet Spectroscopy)

Spectrometric methods are crucial for both the structural elucidation and quantification of this compound.

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with chromatography (LC-MS), is a powerful tool for identifying and quantifying isoflavones and their metabolites. nih.gov Tandem mass spectrometry (MS/MS) provides structural information through fragmentation patterns. tandfonline.com For genistein, fragmentation studies have elucidated the structure of its metabolites. tandfonline.comresearchgate.net High-resolution mass spectrometry can provide highly accurate mass measurements, aiding in the confident identification of compounds.

Fluorescence Spectrophotometry: This technique is known for its high sensitivity, often exceeding that of UV-Vis spectrophotometry by up to three orders of magnitude. lambda-at.com Fluorescence spectroscopy can be used for the detection of fluorescent molecules. While the intrinsic fluorescence of this compound would need to be characterized, this method holds potential for sensitive detection, especially when coupled with HPLC. thermofisher.com

Ultraviolet (UV) Spectroscopy: UV-Vis spectrophotometry is a straightforward and cost-effective method for the quantification of compounds that absorb UV light. japsonline.com Genistein exhibits UV absorbance, and this property has been used for its quantification in combination with HPLC. neeligenetics.com UV spectroscopy, when combined with chemometric techniques, can also be used for the simultaneous analysis of multiple components in a mixture without prior separation. japsonline.com

A summary of spectrometric methods applicable to this compound research is presented below.

| Method | Principle | Relevance for this compound Studies |

| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Identification and structural elucidation of this compound and its metabolites. nih.gov |

| Fluorescence Spectrophotometry | Measures the fluorescence emission of a sample after excitation with light. | Potentially highly sensitive method for quantification. lambda-at.com |

| Ultraviolet (UV) Spectroscopy | Measures the absorption of UV light by a sample. | A simple and cost-effective method for quantification, often used with HPLC. neeligenetics.comjapsonline.com |

Immunoassays for Biomolecule Quantification

Immunoassays are highly specific and sensitive methods that utilize the binding of an antibody to its antigen for the quantification of a target molecule. promega.co.uk These assays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are widely used in biological research. promega.co.uk

While specific immunoassays for this compound have not been described in the literature, the development of such an assay would be feasible. This would involve producing antibodies that specifically recognize and bind to this compound. An immunoassay could offer a high-throughput and sensitive method for quantifying this compound in a large number of biological samples. The primary challenge would be the generation of a highly specific antibody that does not cross-react with structurally similar compounds like genistein. Immunoassays can be designed in various formats, including competitive assays and sandwich assays, to suit different research needs. nih.gov

Sample Preparation Strategies for Complex Biological Matrices in Research

Effective sample preparation is a critical step in the analysis of this compound from complex biological matrices such as plasma, urine, and tissue homogenates. The goal is to remove interfering substances like proteins and lipids that can affect the accuracy and sensitivity of the analytical method, while efficiently extracting the analyte of interest. ijpsjournal.comnih.gov

Common sample preparation techniques for isoflavones include:

Protein Precipitation (PPT): This is a simple and common method where an organic solvent, such as acetonitrile, is added to the biological sample to precipitate proteins. nih.govyoutube.com The supernatant containing the analyte is then collected for analysis.

Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte from the aqueous biological sample into an immiscible organic solvent. ijpsjournal.com The choice of solvent is crucial for achieving good recovery of the analyte.

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent material packed in a cartridge or well plate to retain the analyte from the sample matrix. ijpsjournal.com Interfering components are washed away, and the analyte is then eluted with a suitable solvent. SPE can provide cleaner extracts and allows for sample concentration. ijpsjournal.com

Structure Activity Relationship Sar and Derivative Studies

Elucidation of Key Structural Motifs for Biological Potency and Selectivity

The biological activity of aminogenistein, as a derivative of genistein (B1671435), is intrinsically linked to its isoflavonoid (B1168493) core. The foundational structure of genistein itself presents several key motifs that are crucial for its various pharmacological actions. nih.govresearchgate.net The hydroxyl groups at the C-5 and C-7 positions of the A-ring and the C-4' position of the B-ring are considered critical for its biological potency. ptfarm.pl These groups are involved in forming hydrogen bonds with biological targets, such as enzymes and receptors. nih.gov

The introduction of an amino group to the genistein scaffold, creating this compound, can significantly modulate its biological profile. The position and nature of this amino functionalization are determining factors for the resulting compound's potency and selectivity. Studies on genistein-amino acid derivatives have shown that the introduction of an amino acid moiety can enhance the compound's anticancer activity compared to the parent genistein. nih.gov For instance, an alanine-conjugated genistein derivative exhibited significant cytotoxic activity against certain cancer cell lines. nih.gov This suggests that the amino acid side chain can influence the compound's interaction with biological targets.

Furthermore, the isoflavone (B191592) skeleton of genistein is a known pharmacophore that contributes to its various activities, including its estrogen-like functions and its ability to inhibit protein tyrosine kinases. nih.govptfarm.pl The planarity of the ring system and the specific arrangement of the phenyl group at the C-3 position are important for these interactions. The addition of an amino group can alter the electronic properties and steric bulk of the molecule, thereby influencing its binding affinity and selectivity for different biological targets.

The ability of genistein and its derivatives to interact with protein kinases is a key aspect of their anticancer effects. ptfarm.pl Genistein is a known inhibitor of several tyrosine kinases, and it is believed that it binds at or near the ATP-binding site of these enzymes. ptfarm.pl The introduction of an amino group could potentially lead to additional interactions within the kinase domain, possibly enhancing inhibitory potency or altering the selectivity profile towards different kinases.

The intact isoflavone core.

The presence and positioning of hydroxyl groups on the A and B rings.

The location and nature of the amino group substitution.

Design and Synthetic Strategies for this compound Analogues and Derivatives

The design of this compound analogues is guided by the desire to enhance its therapeutic properties, such as increased potency, improved selectivity, and better pharmacokinetic profiles. Synthetic strategies for creating these analogues often involve the modification of the parent genistein molecule.

One common approach to synthesizing aminoflavonoids is through the reduction of a corresponding nitroflavonoid. nih.gov This method typically involves the nitration of the flavonoid core, followed by a reduction step to convert the nitro group into an amino group. This strategy allows for the introduction of an amino group at various positions on the flavonoid skeleton, depending on the regioselectivity of the initial nitration reaction.

Another synthetic route is the copper-mediated amination of bromoflavonoids. nih.gov This reaction provides an alternative way to introduce an amino group onto the flavonoid structure. Additionally, amino-methylated derivatives of flavonoids can be synthesized via the Mannich reaction, which involves an electrophilic substitution with formaldehyde (B43269) and an amine. nih.gov

A more targeted approach involves the synthesis of genistein-amino acid conjugates. In this strategy, an amino acid is covalently linked to the genistein molecule, often at one of the hydroxyl groups. This not only introduces an amino functionality but also allows for the incorporation of the diverse chemical properties of different amino acids. For example, the synthesis of genistein derivatives with various amino acid chains has been reported, demonstrating the feasibility of this approach to create a library of this compound analogues for biological screening. nih.gov

The general synthetic approach for creating genistein-amino acid derivatives can be outlined as follows:

Protection of reactive functional groups on the genistein and amino acid molecules, if necessary.

Activation of the carboxylic acid group of the amino acid.

Coupling of the activated amino acid with a hydroxyl group on the genistein molecule to form an ester linkage.

Deprotection of the functional groups to yield the final this compound derivative.

These synthetic strategies provide a versatile toolkit for medicinal chemists to design and create a wide range of this compound analogues with tailored properties for specific therapeutic applications.

Comparative Studies with Related Flavonoids (e.g., Genistein, Quercetin (B1663063), Luteolin (B72000), Apigenin)

To better understand the unique properties of this compound, it is informative to compare its parent compound, genistein, with other structurally related flavonoids such as quercetin, luteolin, and apigenin (B1666066). These flavonoids share a common basic structure but differ in the substitution pattern of their hydroxyl groups and the arrangement of their phenyl ring, which leads to distinct biological activities.

Structural and Functional Comparison of Flavonoids

| Feature | Genistein | Quercetin | Luteolin | Apigenin |

| Class | Isoflavone | Flavonol | Flavone (B191248) | Flavone |

| B-ring position | C3 | C2 | C2 | C2 |

| Hydroxyl Groups | 4', 5, 7 | 3, 3', 4', 5, 7 | 3', 4', 5, 7 | 4', 5, 7 |

| Antioxidant Activity | Moderate | High | High | Moderate |

| Estrogenic Activity | Potent | Poor | Weak | Weak |

| Growth Inhibitory Action | Potent | Potent | Moderate | Moderate |

This table is a simplified representation based on available literature and is intended for comparative purposes.

Genistein, as an isoflavone, is distinguished by the attachment of its B-ring at the C3 position of the C-ring, whereas in flavones like luteolin and apigenin, and flavonols like quercetin, the B-ring is at the C2 position. nih.gov This structural difference has a profound impact on their biological properties.

In terms of estrogenic activity , genistein is a potent phytoestrogen, capable of binding to estrogen receptors. nih.govtandfonline.com In contrast, quercetin, luteolin, and apigenin are generally considered to be poor or weak estrogen agonists. nih.gov This highlights a key functional divergence based on the isoflavone versus flavone/flavonol scaffold.

In terms of anticancer effects , both genistein and quercetin have been shown to be potent inhibitors of cancer cell growth. nih.gov Luteolin and apigenin also possess anticancer properties, though their potency can vary depending on the cell type and the specific mechanism of action. nih.gov The introduction of an amino group to the genistein structure, creating this compound, could potentially modulate these activities, leading to enhanced potency or a different spectrum of anticancer effects. For instance, some genistein-amino acid derivatives have demonstrated improved cytotoxic activity against certain cancer cell lines when compared to genistein alone. nih.gov

This comparative analysis underscores the structure-dependent nature of flavonoid bioactivity. While sharing a common chemical backbone, subtle variations in their molecular architecture lead to significant differences in their pharmacological profiles. The unique isoflavone structure of genistein provides a distinct starting point for the development of novel therapeutic agents like this compound.

Q & A

Q. What cell-based models are appropriate to study this compound’s cytoprotective effects against cisplatin-induced toxicity?

- Methodological Answer : Use renal proximal tubule epithelial cells (e.g., HK-2) or HEK293 cells transfected with organic cation transporter 2 (OCT2), as cisplatin toxicity is mediated via OCT2 uptake. Design dose-response experiments with CDDP (10–200 µM) and co-treatment with this compound (10–100 µM). Measure cell viability via MTT assay and validate with ATP-based luminescence .

Advanced Research Questions

Q. How should researchers address contradictions in this compound’s dose-dependent effects across studies?

- Methodological Answer : Conduct meta-analysis of existing data to identify confounding variables (e.g., cell type variability, incubation time, or serum concentration). Replicate experiments under harmonized conditions, including:

- Standardized cell culture media (e.g., RPMI-1640 with 10% FBS).

- Parallel testing of this compound’s solubility and stability in DMSO/PBS.

- Orthogonal assays (e.g., apoptosis markers like caspase-3/7 activity) to confirm viability results .

Q. What experimental design principles ensure reproducibility in this compound studies?

- Methodological Answer : Follow guidelines from Beilstein Journal of Organic Chemistry:

- Detailed protocols : Document synthesis/purification steps (e.g., column chromatography conditions, NMR shifts).

- Negative controls : Include vehicle-only and untreated groups.

- Blinding : Assign sample codes randomly to reduce observer bias.

- Data transparency : Share raw data (e.g., NMR spectra, dose-response curves) in supplementary files with machine-readable formats .

Q. How can researchers optimize this compound’s synergistic potential with other kinase inhibitors?

- Methodological Answer : Use combinatorial index (CI) analysis via Chou-Talalay method:

- Test this compound with inhibitors targeting parallel pathways (e.g., PI3K/Akt or MAPK inhibitors).

- Calculate synergy scores (CI < 1 indicates synergy) using CompuSyn software.

- Validate with transcriptomic profiling (RNA-seq) to identify co-regulated pathways .

Q. What statistical approaches are critical for interpreting this compound’s dual role as a cytoprotectant and kinase inhibitor?

- Methodological Answer :

- Multivariate regression to disentangle concentration-dependent vs. time-dependent effects.

- Power analysis (e.g., G*Power software) to determine sample size (α = 0.05, β = 0.2).

- Bootstrap resampling for confidence intervals in non-normal data distributions .

Key Data from Literature

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.